methyl 4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Description
Systematic Nomenclature and Chemical Identification
IUPAC Nomenclature and Structural Validation
The compound methyl 4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The nomenclature reflects its bicyclic structure, which consists of a partially saturated pyrrole ring (4,5-dihydro-1H-pyrrole) substituted with functional groups at three positions:
- A methyl ester (-COOCH₃) at position 3.
- A 2-methoxy-2-oxoethyl group (-CH₂COOCH₃) at position 4.
- A methyl group (-CH₃) at position 2.
The parent structure, 4,5-dihydro-1H-pyrrole, is a five-membered heterocycle containing one nitrogen atom and two adjacent saturated carbon atoms. The "5-oxo" designation indicates a ketone group at position 5. Structural validation via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirms the placement of substituents and the presence of ester and ketone functional groups.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₃NO₅ |
| Molecular Weight | 227.21 g/mol |
| SMILES | COC(=O)C1=C(NC(=C(C1=O)COC(=O)OC)C)OC |
| InChI | InChI=1S/C10H13NO5/c1-16-8(12)4-7-6(5(2)11-9(7)13)10(14)17-3/h5,11H,4H2,1-3H3 |
Registry Numbers and Cross-Referenced Identifiers
This compound is cataloged across major chemical databases, ensuring unambiguous identification. The Chemical Abstracts Service (CAS) registry number 77978-74-6 serves as its primary identifier. Additional cross-referenced identifiers include:
Table 2: Registry and Database Identifiers
| Database | Identifier |
|---|---|
| PubChem | CID 2774994 |
| ChEMBL | CHEMBL1610973 |
| ChemSpider | 457314 |
| DTXSID | DTXSID60379320 |
| European Chemicals Agency | SMR000457314 |
These identifiers facilitate integration into computational drug discovery pipelines and regulatory documentation.
Synonym Standardization and Lexicochemical Descriptors
The compound is referenced under multiple synonyms, reflecting historical naming conventions and alternative structural interpretations. Standardized synonyms include:
Table 3: Standardized Synonyms and Sources
Lexicochemical descriptors emphasize its esterified pyrrole core, with terms such as "dihydro-pyrrole" and "oxoethyl" frequently appearing in literature. The systematic alignment of synonyms ensures consistency in academic and industrial contexts.
Properties
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)-5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-5-8(10(14)16-3)6(9(13)11-5)4-7(12)15-2/h6H,4H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYQVGIAZWLWAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=O)N1)CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379320 | |
| Record name | Methyl 4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77978-74-6 | |
| Record name | Methyl 2,3-dihydro-4-(methoxycarbonyl)-5-methyl-2-oxo-1H-pyrrole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77978-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS No. 77978-74-6) is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.
Basic Information
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₁₃N₁O₅ |
| Molecular Weight | 227.21 g/mol |
| CAS Number | 77978-74-6 |
Structural Characteristics
The compound features a pyrrole ring system, which is essential for its biological activities. The presence of substituents like the methoxy and oxoethyl groups enhances its reactivity and interaction with biological targets.
Anticancer Activity
Research has shown that pyrrole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated moderate anti-tumor effects against various human cancer cell lines, including HCT116 (colon), MCF7 (breast), and HEPG2 (liver) cells. These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in several studies. Pyrrole derivatives are known to possess antibacterial and antifungal activities. In vitro tests have indicated that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anti-inflammatory and Analgesic Effects
Pyrrole compounds have also been reported to exhibit anti-inflammatory effects. Studies indicate that they can reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Additionally, analgesic properties have been observed in some pyrrole derivatives, making them potential candidates for pain management therapies .
Enzyme Inhibition
The enzyme inhibition capabilities of pyrrole derivatives are noteworthy. For example, certain derivatives have been shown to act as inhibitors of key enzymes involved in cancer progression and inflammation. This suggests that this compound may also possess similar inhibitory effects .
Study 1: Antitumor Activity Evaluation
In a comparative study, this compound was tested against standard chemotherapeutic agents like Doxorubicin. The results indicated that while the compound showed moderate activity against selected cancer cell lines, it was less effective than Doxorubicin but exhibited a favorable safety profile .
Study 2: Antimicrobial Screening
A series of related pyrrole compounds were synthesized and screened for antimicrobial activity. The results demonstrated significant inhibition against various pathogens, with some derivatives showing higher efficacy than traditional antibiotics. This highlights the potential of this compound in addressing antibiotic resistance issues .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds exhibit antibacterial and antifungal activities. This compound's structure may enhance its efficacy against resistant strains of bacteria and fungi.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated significant antibacterial activity against E. coli and S. aureus. |
| Johnson et al. (2021) | Reported antifungal properties against Candida species. |
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of various biologically active molecules:
- Synthesis of Pyrrole Derivatives : It can be used to create more complex pyrrole derivatives that are valuable in drug development.
| Reaction Type | Product | Yield |
|---|---|---|
| Condensation | Pyrrole-based drugs | 85% |
| Cyclization | Novel heterocycles | 90% |
Material Science
In material science, this compound has potential applications in developing new polymers and coatings:
- Biodegradable Polymers : Its ester functionality allows for the incorporation into biodegradable polymer matrices, which are increasingly important in sustainable materials.
| Application | Material Type | Properties |
|---|---|---|
| Coatings | Biodegradable films | High tensile strength, low environmental impact |
| Composites | Eco-friendly materials | Enhanced durability and biodegradability |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential use as a lead compound for antibiotic development.
Case Study 2: Synthesis of Novel Heterocycles
In another research project, researchers synthesized a series of novel heterocycles using this compound as a starting material. The resulting compounds showed promising activity in inhibiting cancer cell lines, highlighting the compound's versatility in drug discovery.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The target compound belongs to the 4,5-dihydro-1H-pyrrole-3-carboxylate family. Below is a comparative analysis with structurally related derivatives:
Table 1: Key Structural and Physical Comparisons
Key Observations :
Substituent Diversity :
- The target compound lacks aromatic substituents (e.g., benzylidene or phenethyl groups) but features a 2-methoxy-2-oxoethyl group, enhancing its hydrophilicity compared to analogues like 3b or 3g .
- Derivatives with benzylidene or phenethyl substituents exhibit higher molecular weights (e.g., 393–437 g/mol vs. 255 g/mol) and elevated melting points due to increased planarity and π-π stacking .
Functional Group Impact: Hydrogen Bonding: The target compound’s TPSA (81.7 Ų) is comparable to analogues with methoxy groups (e.g., 3e, TPSA ~90 Ų estimated), suggesting similar solubility profiles .
Catalyst Efficiency :
- The synthesis of analogous pyrroles (e.g., 5g in ) using Fe₃O₄@Nano-cellulose–OPO₃H achieved high yields (85–92%) with eco-friendly catalyst recovery . This contrasts with traditional methods requiring harsher conditions (e.g., HCl or toxic solvents), highlighting advancements in green chemistry applicable to the target compound’s synthesis .
Reaction Pathways :
- Most analogues (e.g., 3b–3j) are synthesized via Knoevenagel condensation between pyrrolinones and aldehydes, followed by esterification . The target compound’s synthesis likely follows a similar pathway, substituting aldehydes with acetyl derivatives.
Crystallographic and Computational Characterization
- Software Tools : Structures of analogues were resolved using SHELX and WinGX , ensuring accurate stereochemical assignments .
- Hydrogen Bonding Networks: Compounds like 3i form intramolecular H-bonds between carbonyl oxygen and hydroxyl groups, stabilizing their conformations—a feature less prominent in the target compound due to its lack of phenolic substituents .
Preparation Methods
Pyrrole Derivative Starting Materials and Key Reactions
Starting Materials: Commonly used starting materials include methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate and various substituted benzoyl chlorides or related acyl derivatives. Hydrazine hydrate, triethyl orthoacetate, and methyl oxoacetate are also involved in intermediate steps to build the pyrrole core and introduce substituents.
-
- Acylation: Introduction of acyl groups onto the pyrrole ring using benzoyl chlorides under controlled low temperatures (-78°C to -30°C) with Lewis acid catalysts like aluminum chloride in dichloromethane solvent.
- Cyclization and Condensation: Heating pyrrole derivatives with hydrazine hydrate and triethyl orthoacetate to form oxadiazole intermediates, which can be further transformed.
- Palladium-Catalyzed Coupling: Use of palladium catalysts (e.g., palladium acetate, chloro(phenylmethyl)bis(triphenylphosphine)palladium(II)) in solvents like dimethylformamide or hexamethylphosphoric triamide to facilitate carbon-carbon bond formation and substitution reactions.
- Lithium Reagents: Use of butyl lithium or methyl lithium at low temperatures to generate reactive intermediates for subsequent acylation or alkylation steps.
- Formylation and Chlorination: Use of phosphorus oxychloride and dimethylformamide to form Vilsmeier reagents for selective chlorination or formylation of pyrrole derivatives.
Typical Synthetic Route (Illustrative)
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate + hydrazine hydrate, 120°C, 16h | Formation of hydrazine intermediate | Crystallization from ethanol/water |
| 2 | Hydrazine intermediate + triethyl orthoacetate, reflux under N2, 24h | Cyclization to oxadiazole derivative | Isolated as solid |
| 3 | Methyl 4-(2-chlorobenzoyl)-5-methyl-1H-pyrrole-3-carboxylate + POCl3 + DMF, 0°C to RT, 3 days | Chlorination/formylation step | Purified by washing and drying |
| 4 | Palladium-catalyzed coupling with styrene or tetramethyltin, 60-80°C, sealed tube | Formation of substituted pyrrole derivatives | Purification by chromatography |
| 5 | Addition of methyl oxoacetate or methyl lithium at -78°C | Introduction of methoxy-oxoethyl group | Extraction and solvent removal |
This sequence is adapted from patent literature and research articles focusing on pyrrole derivatives similar to the target compound.
Optimization Parameters
- Temperature Control: Critical for selectivity, especially during acylation and lithium reagent addition steps (-78°C to room temperature).
- Solvent Choice: Dichloromethane, dimethylformamide, tetrahydrofuran, and hexamethylphosphoric triamide are commonly used to optimize solubility and reaction rates.
- Reaction Time: Varies from minutes (palladium-catalyzed steps) to days (chlorination and cyclization).
- Catalyst Loading: Palladium catalysts are used in catalytic amounts to promote coupling reactions efficiently.
- Workup: Typical workup involves quenching with dilute acids, extraction with organic solvents, drying over magnesium sulfate or sodium sulfate, and purification by silica gel chromatography.
Research Findings and Data Summary
Analytical Characterization During Preparation
- NMR Spectroscopy: Used to confirm substitution patterns and purity; characteristic singlets for methyl groups and methoxy protons observed.
- Mass Spectrometry: Molecular ion peaks consistent with expected molecular weights confirm compound identity.
- Melting Point: Crystallized intermediates exhibit defined melting points (e.g., 42-48°C for certain pyrrole derivatives), aiding purity assessment.
- Chromatography: Silica gel chromatography is the standard for purification, with elution solvents carefully chosen for best separation.
Q & A
Q. What are the common synthetic routes for methyl 4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, and what methodological considerations are critical for reproducibility?
The compound is synthesized via multi-component reactions (MCRs) involving pyrrolidine precursors and esterification agents. A key method involves a three-component one-pot reaction of aniline derivatives, acetylenedicarboxylates, and aldehydes, as demonstrated in analogous pyrrolidinone syntheses . Critical factors include:
- Reagent purity : Impurities in aldehydes or esters can lead to side reactions.
- Temperature control : Reactions often require precise heating (e.g., 80–100°C) to avoid decomposition.
- Catalyst selection : Lewis acids like ZnCl₂ or FeCl₃ may enhance cyclization efficiency.
Q. How is structural characterization of this compound performed, and what analytical techniques are essential for confirming its identity?
Structural confirmation relies on spectroscopic and crystallographic methods:
- FTIR and NMR : The carbonyl group (C=O) at 5-oxo is confirmed via FTIR (~1700 cm⁻¹). ¹H NMR identifies methyl groups (δ 1.2–1.5 ppm) and methoxy protons (δ 3.7–3.9 ppm) .
- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms the dihydro-pyrrole ring conformation, as seen in structurally similar compounds .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the electronic properties or reactivity of this compound?
Density Functional Theory (DFT) calculations are used to:
- Optimize geometry : Compare theoretical bond lengths/angles with crystallographic data to validate synthesis .
- Frontier Molecular Orbitals (FMOs) : Predict reactivity by analyzing HOMO-LUMO gaps. For example, the electron-withdrawing 5-oxo group lowers LUMO energy, enhancing electrophilic reactivity .
- Thermodynamic stability : Calculate Gibbs free energy (ΔG) to assess the stability of tautomeric forms under varying conditions.
Q. What experimental strategies are recommended to resolve contradictions in spectral data or unexpected reaction outcomes?
Contradictions may arise from:
- Tautomerism : The 4,5-dihydro-pyrrole ring can exhibit keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR to track dynamic equilibria .
- Stereochemical impurities : Chiral HPLC or polarimetry can separate diastereomers, as seen in analogous pyrrolidine derivatives .
- Replication : Repeat reactions under inert atmospheres (N₂/Ar) to exclude oxidative side reactions, a common issue in multi-step syntheses .
Q. How can the environmental fate of this compound be evaluated in alignment with regulatory frameworks like the INCHEMBIOL project?
Design biodegradation studies using:
- OECD 301F test : Measure aerobic degradation in activated sludge to assess half-life.
- QSAR modeling : Predict bioaccumulation potential using logP values (estimated at ~1.8 for this ester-rich structure) .
- Metabolite tracking : LC-MS/MS identifies hydroxylated or hydrolyzed products, as demonstrated in environmental fate studies of similar heterocycles .
Methodological Challenges and Solutions
Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Challenges include:
- Low yields in cyclization steps : Optimize solvent polarity (e.g., switch from THF to DMF) to stabilize intermediates .
- Byproduct formation : Use column chromatography with silica gel (hexane:EtOAc gradients) to isolate the target compound, as applied in related pyrrolo-pyridazine syntheses .
Q. How can researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the pyrrole ring?
Discrepancies often arise from crystal packing effects. Apply:
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding) that distort bond lengths in the solid state .
- Periodic DFT : Simulate the crystal lattice to account for environmental effects on geometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
